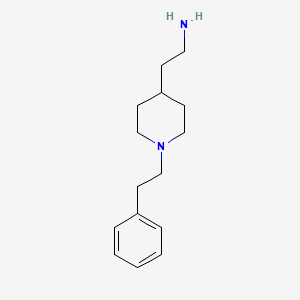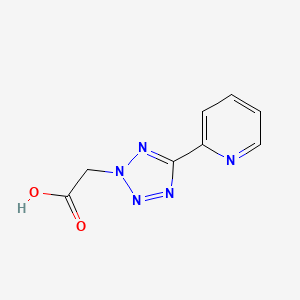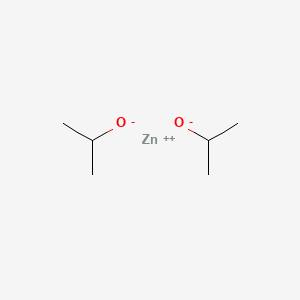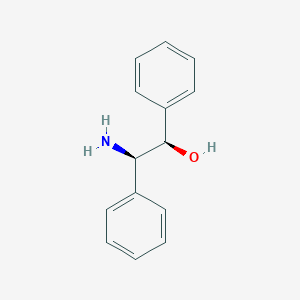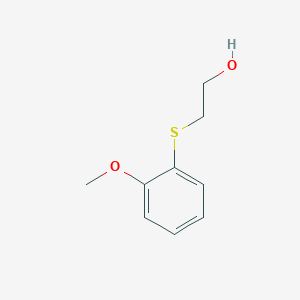![molecular formula C15H17N5O5 B3098060 4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion CAS No. 132788-54-6](/img/structure/B3098060.png)
4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion
Overview
Description
“4-[2-(6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)-ethyl]-[1,2,4]triazolidine-3,5-dion” is a chemical compound with the CAS Number: 132788-52-4 . It has a molecular weight of 345.31 g/mol . The compound is a red solid and should be stored in a freezer .
Molecular Structure Analysis
The molecular formula of this compound is C15H15N5O5 . The InChI string and Canonical SMILES provide more details about its molecular structure .Physical And Chemical Properties Analysis
This compound is a red solid . It has a molecular weight of 345.31 g/mol . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Pharmacological Characterization
A study focused on the pharmacological characterization of some selected derivatives related to the compound of interest, evaluating their affinity at the AMPA receptor. These compounds, including triazolines and quinoxalines, were tested for their anticonvulsant properties, highlighting their potential as potent AMPA receptor antagonists. This research provides insights into the therapeutic applications of such derivatives, particularly in addressing conditions like seizures (Catarzi et al., 2010).
Synthesis and Activity of Metabolites
Another study explored the synthesis and activity of metabolites of ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a compound structurally related to the query compound. The metabolites demonstrated an anti-inflammatory effect, thereby contributing to the body of knowledge on disease-modifying antirheumatic drugs (DMARDs) (Baba et al., 1998).
Antiviral Agents
A significant study on the synthesis, characterization, and biological evaluation of novel quinoxaline derivatives, including those structurally similar to the query compound, revealed potent antiviral activities. This research identified compounds with highly potent activity against HCMV, showcasing the potential of such derivatives in developing new antiviral drugs (Elzahabi, 2017).
Molecular Rearrangement
Research on the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and the molecular rearrangement of their bromo derivatives into carboxylic acids provides a foundation for understanding the chemical behavior and potential synthetic applications of these compounds. This study contributes to the broader chemical knowledge required for the synthesis and modification of quinoxaline derivatives (Klásek et al., 2003).
Polymerization Reactions
Investigation into the step-growth polymerization of bistriazolinediones with diisocyanates, including 4-(4'-acetamidophenyl)-1,2,4-triazolidine-3,5-dione, reveals potential applications in the field of polymer science. These studies highlight the rapid polycondensation processes under microwave irradiation, offering insights into novel methodologies for synthesizing polyureas with unique properties (Mallakpour & Rafiee, 2004).
properties
IUPAC Name |
4-[2-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)ethyl]-1,2,4-triazolidine-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O5/c1-19-10-7-12(25-3)11(24-2)6-9(10)16-8(13(19)21)4-5-20-14(22)17-18-15(20)23/h6-7H,4-5H2,1-3H3,(H,17,22)(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFOBLAJVDEWFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCN3C(=O)NNC3=O)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




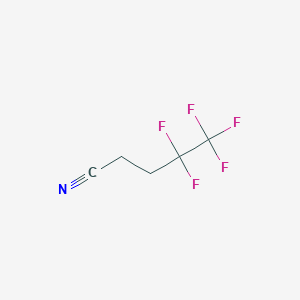
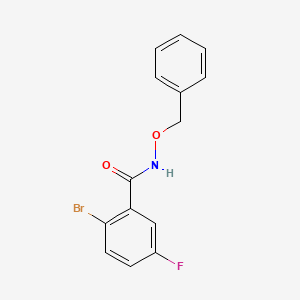

![8-Benzyl-4-(3-methylbutanoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3098016.png)
![({1-[(4-Ethoxyphenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B3098027.png)
![8-[3-(piperidin-4-ylamino)piperidin-1-yl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B3098031.png)
![ethyl (2E)-2-[(2,4-difluorophenyl)sulfonyl]-3-[(4-ethylphenyl)amino]acrylate](/img/structure/B3098042.png)
![methyl (2E)-2-[(3-chlorophenyl)sulfonyl]-3-[(3,4-difluorophenyl)amino]acrylate](/img/structure/B3098044.png)
